molecular formula C14H17Cl2N3O2 B13788886 5,7-dichloro-2-(diethylaminomethyl)-8-methoxy-3H-quinazolin-4-one

5,7-dichloro-2-(diethylaminomethyl)-8-methoxy-3H-quinazolin-4-one

Cat. No.: B13788886
M. Wt: 330.2 g/mol
InChI Key: ZTZRTEYVPYRELX-UHFFFAOYSA-N
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Description

5,7-dichloro-2-(diethylaminomethyl)-8-methoxy-3H-quinazolin-4-one is a synthetic organic compound belonging to the quinazolinone family. This compound is characterized by its unique structure, which includes two chlorine atoms, a diethylaminomethyl group, and a methoxy group attached to a quinazolinone core. It has garnered interest in various scientific fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dichloro-2-(diethylaminomethyl)-8-methoxy-3H-quinazolin-4-one typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 5,7-dichloro-8-methoxyquinazoline.

    Formation of Intermediate: The intermediate is then reacted with diethylamine in the presence of a suitable catalyst to introduce the diethylaminomethyl group.

    Final Product: The final step involves the cyclization of the intermediate to form the quinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

5,7-dichloro-2-(diethylaminomethyl)-8-methoxy-3H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the quinazolinone core.

    Substitution: Halogen atoms (chlorine) can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different oxidation states, while substitution reactions can introduce various functional groups.

Scientific Research Applications

5,7-dichloro-2-(diethylaminomethyl)-8-methoxy-3H-quinazolin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,7-dichloro-2-(diethylaminomethyl)-8-methoxy-3H-quinazolin-4-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5,7-dichloro-8-hydroxyquinoline: Shares the dichloroquinoline structure but lacks the diethylaminomethyl and methoxy groups.

    5,7-dichloro-2-methyl-8-quinolinol: Similar structure but with a methyl group instead of the diethylaminomethyl group.

Uniqueness

5,7-dichloro-2-(diethylaminomethyl)-8-methoxy-3H-quinazolin-4-one is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of chlorine, diethylaminomethyl, and methoxy groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C14H17Cl2N3O2

Molecular Weight

330.2 g/mol

IUPAC Name

5,7-dichloro-2-(diethylaminomethyl)-8-methoxy-3H-quinazolin-4-one

InChI

InChI=1S/C14H17Cl2N3O2/c1-4-19(5-2)7-10-17-12-11(14(20)18-10)8(15)6-9(16)13(12)21-3/h6H,4-5,7H2,1-3H3,(H,17,18,20)

InChI Key

ZTZRTEYVPYRELX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=NC2=C(C(=CC(=C2OC)Cl)Cl)C(=O)N1

Origin of Product

United States

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